![molecular formula C17H17N3O6S B2909510 ethyl 2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate CAS No. 1251578-08-1](/img/structure/B2909510.png)
ethyl 2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate
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Overview
Description
Ethyl 2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate is a useful research compound. Its molecular formula is C17H17N3O6S and its molecular weight is 391.4. The purity is usually 95%.
The exact mass of the compound ethyl 2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl 2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photosensitizers in PUVA Therapy
Furocoumarin derivatives, which share structural similarities with the compound , are known to be active photosensitizers in PUVA (psoralen and UVA) therapy . This application is significant in the treatment of various skin diseases, including psoriasis, eczema, and vitiligo. The compound’s ability to absorb UVA light and subsequently react with DNA could be harnessed to develop new treatments that are more efficient and have fewer side effects.
Synthesis of Heterocyclic Compounds
The compound’s structure suggests it could be useful in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry . Heterocycles are found in many drugs and are essential for creating molecules with specific biological activities. The compound could serve as a precursor or intermediate in synthesizing new heterocyclic compounds with potential therapeutic applications.
Antibacterial and Antifungal Agents
Compounds with a 1,2,4-triazole moiety, similar to the one in the compound, have been reported to exhibit antibacterial and antifungal properties . This suggests that the compound could be used to develop new antibacterial and antifungal agents, which are increasingly important due to the rise of antibiotic-resistant strains of bacteria and fungi.
Anti-inflammatory Drugs
The presence of a methoxyphenyl group in the compound’s structure is often associated with anti-inflammatory properties . Therefore, this compound could be investigated for its potential use in creating new anti-inflammatory drugs, which could help treat conditions like arthritis, asthma, and allergic reactions.
Anticancer Research
Heterocycles based on the 1,2,3-triazole moiety, which are structurally related to the compound, have shown promise in anticancer research . The compound could be explored as a scaffold for developing new anticancer agents, particularly targeting specific types of cancer where heterocyclic compounds have shown efficacy.
Organic Synthesis Methodology
The compound could be employed in developing new methodologies for organic synthesis . Its unique structure could allow for the creation of novel synthetic routes or the improvement of existing ones, leading to more efficient and sustainable production of complex organic molecules.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. It’s worth noting that compounds with similar structures have been found to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with biological targets that leads to a variety of physiological changes.
Biochemical Pathways
It’s known that indole derivatives, which share some structural similarities with this compound, can affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Based on the diverse biological activities of similar compounds, it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels .
properties
IUPAC Name |
ethyl 2-[4-(4-methoxyphenyl)-1,1,3-trioxopyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6S/c1-3-26-15(21)11-19-17(22)20(12-6-8-13(25-2)9-7-12)16-14(27(19,23)24)5-4-10-18-16/h4-10H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQGSMALGFCYSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)N(C2=C(S1(=O)=O)C=CC=N2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate |
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